1-(Bromophenylmethyl)-4-chlorobenzene

Description

Contextualization within Halogenated Aromatic Compounds

1-(Bromophenylmethyl)-4-chlorobenzene belongs to the broad and impactful class of organic molecules known as halogenated aromatic compounds. numberanalytics.com These are characterized by the presence of at least one halogen atom—fluorine, chlorine, bromine, or iodine—directly attached to an aromatic ring system. iloencyclopaedia.org The introduction of halogens to an aromatic structure dramatically alters its electronic properties and reactivity, making these compounds highly versatile intermediates in organic synthesis. numberanalytics.com

Halogenated aromatics are fundamental in various chemical industries, serving as precursors for pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com Their utility stems from the halogen's ability to act as a good leaving group in nucleophilic substitution reactions and to direct the position of incoming electrophiles in electrophilic aromatic substitution. libretexts.org this compound is a diarylmethane, a scaffold of significant interest due to its prevalence in biologically active molecules. nih.govresearchgate.net Its structure is distinguished by two different halogens: a chlorine atom on one of the phenyl rings and a bromine atom on the benzylic carbon, which bridges the two rings. This dual halogenation provides multiple reactive sites, positioning it as a valuable intermediate for constructing more complex molecular frameworks.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 948-54-9 |

| Molecular Formula | C13H10BrCl |

| Molecular Weight | 281.58 g/mol |

Data sourced from ChemicalBook. chemicalbook.com

Historical Overview of its Role in Organic Synthesis

The historical significance of this compound is intrinsically linked to the broader development and application of diarylmethane synthesis. The diarylmethane motif is a core structure in many pharmaceuticals, including antihistamines and anticancer agents. nih.gov Consequently, the synthesis of functionalized diarylmethanes has been a long-standing area of research.

Historically, methods like the Friedel-Crafts alkylation were the primary routes to create the diarylmethane backbone. nih.gov However, the evolution of modern synthetic chemistry, particularly the advent of transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Negishi, and Hiyama couplings), has provided more efficient and versatile pathways. nih.govresearchgate.netorganic-chemistry.org These advanced methods allow for the precise construction of complex diarylmethanes from precursors like this compound.

This specific compound often serves as a key intermediate or building block. For instance, it is recognized as a process impurity in the synthesis of the second-generation antihistamine, Cetirizine. chemicalbook.com Its role in such syntheses highlights its utility as a reactive precursor, where the benzylic bromide is displaced by a nucleophile to assemble the final drug molecule. This application underscores the compound's importance not as an end product, but as a critical stepping stone in multi-step synthetic sequences. The development of efficient routes to diarylmethanes continues to be an active area of research, driven by their value in medicinal chemistry and materials science. nih.govresearchgate.net

Structural Features and their Influence on Chemical Behavior

The chemical behavior of this compound is a direct consequence of its distinct structural features. The molecule is built around a central carbon atom bonded to two phenyl rings, a hydrogen atom, and a bromine atom.

Key Structural Elements and Their Influence:

Diarylmethane Core: The presence of two phenyl rings attached to a single carbon atom defines the diarylmethane scaffold. This structure is not planar, allowing for three-dimensional complexity. The benzylic C-H bond in diarylmethanes is known to be relatively weak and can be a site for functionalization. nih.gov

Benzylic Bromide: The most influential functional group is the bromine atom attached to the benzylic carbon (the carbon bridging the two rings). Benzylic halides are significantly more reactive than aryl or alkyl halides in nucleophilic substitution reactions (SN1 and SN2). This heightened reactivity is due to the stabilization of the carbocation intermediate (in an SN1 mechanism) or the transition state (in an SN2 mechanism) by the adjacent phenyl ring through resonance. This makes the bromine an excellent leaving group, marking this position as the primary site for synthetic modification.

Chlorinated Phenyl Ring: One of the phenyl rings is substituted with a chlorine atom at the para-position (position 4). The chlorine atom is an electron-withdrawing group via induction but an electron-donating group through resonance. As a halogen, it is deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. This influences the reactivity of the chlorinated ring towards further substitution.

Asymmetry: The molecule is chiral at the benzylic carbon, meaning it can exist as two enantiomers (R and S forms). This stereochemical aspect can be critical in pharmaceutical applications where only one enantiomer may possess the desired biological activity.

The combination of a highly reactive benzylic bromide for nucleophilic attack and a modified phenyl ring makes this compound a versatile and predictable reagent in organic synthesis.

The table below outlines the primary structural features and their resulting impact on the molecule's chemical reactivity.

| Structural Feature | Description | Influence on Chemical Behavior |

| Diarylmethane Scaffold | Two phenyl rings attached to a central methylene (B1212753) bridge. | Provides the core structure found in many pharmaceuticals and materials. nih.govnih.gov |

| Benzylic Bromide | A bromine atom is attached to the carbon connecting the two phenyl rings. | Creates a highly reactive site for nucleophilic substitution reactions (SN1/SN2). nih.gov |

| Para-Chloro Substituent | A chlorine atom is located on the fourth carbon of one of the phenyl rings. | Influences the electronic properties of the aromatic ring and serves as a potential site for other reactions like nucleophilic aromatic substitution under harsh conditions. |

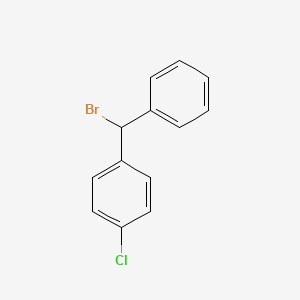

Structure

3D Structure

Properties

IUPAC Name |

1-[bromo(phenyl)methyl]-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUGMNSVMMFEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464147 | |

| Record name | 1-[Bromo(phenyl)methyl]-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948-54-9 | |

| Record name | 1-[Bromo(phenyl)methyl]-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Bromophenylmethyl 4 Chlorobenzene

Established Synthetic Routes to 1-(Bromophenylmethyl)-4-chlorobenzene

Two principal routes are commonly employed for the synthesis of the key intermediate, (4-chlorophenyl)phenylmethanol. These routes are the Grignard reaction and the reduction of a ketone. The resulting alcohol is then subjected to bromination to yield the target compound.

Overview of Precursor Materials and Reagents

The synthesis of this compound relies on readily available starting materials. The choice of precursors depends on the selected synthetic route.

Route A: Grignard Reaction followed by Bromination

For the initial Grignard reaction to form (4-chlorophenyl)phenylmethanol, the necessary precursors include:

Phenylmagnesium bromide: This Grignard reagent is typically prepared from bromobenzene (B47551) and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

4-Chlorobenzaldehyde (B46862): This is the electrophilic carbonyl compound that reacts with the Grignard reagent.

Anhydrous Solvents: Diethyl ether or tetrahydrofuran (THF) are crucial for the formation and stability of the Grignard reagent.

Acidic workup: A dilute acid solution (e.g., aqueous HCl or NH4Cl) is required to protonate the intermediate alkoxide and yield the final alcohol.

For the subsequent bromination step, reagents capable of converting a benzylic alcohol to a bromide are used, such as:

Hydrogen bromide (HBr): This can be used as an aqueous solution or generated in situ.

Phosphorus tribromide (PBr3): A common reagent for converting primary and secondary alcohols to alkyl bromides.

Route B: Reduction of Ketone followed by Bromination

This route begins with the reduction of a diaryl ketone. The precursors for this pathway are:

4-Chlorobenzophenone (B192759): The ketone starting material.

Reducing agents: Sodium borohydride (B1222165) (NaBH4) is a commonly used and effective reducing agent for this transformation. Other reducing agents like lithium aluminum hydride (LiAlH4) could also be employed, though NaBH4 is often preferred for its milder nature and easier handling.

Solvents: Protic solvents like methanol (B129727) or ethanol (B145695) are typically used for reductions with sodium borohydride.

The bromination step utilizes the same reagents as in Route A to convert the resulting (4-chlorophenyl)phenylmethanol to the final product.

Key Reaction Steps and Conditions

Route A: Grignard Reaction Pathway

Formation of Phenylmagnesium Bromide: Magnesium turnings are activated in anhydrous diethyl ether or THF. Bromobenzene is then added dropwise to initiate the formation of the Grignard reagent. This reaction is exothermic and requires careful temperature control.

Reaction with 4-Chlorobenzaldehyde: A solution of 4-chlorobenzaldehyde in the same anhydrous solvent is added slowly to the prepared Grignard reagent, typically at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Hydrolysis: After the reaction is complete, the mixture is quenched with a cold, dilute aqueous acid to hydrolyze the magnesium alkoxide intermediate, yielding (4-chlorophenyl)phenylmethanol.

Bromination of the Alcohol: The purified (4-chlorophenyl)phenylmethanol is then treated with a brominating agent like HBr or PBr3 to replace the hydroxyl group with a bromine atom, forming this compound.

Route B: Ketone Reduction Pathway

Reduction of 4-Chlorobenzophenone: 4-Chlorobenzophenone is dissolved in a suitable solvent, such as methanol or ethanol. Sodium borohydride is then added portion-wise, often at a controlled temperature (e.g., room temperature or below) to manage the exothermic reaction.

Workup: After the reduction is complete, the reaction is typically quenched with water, and the product, (4-chlorophenyl)phenylmethanol, is extracted into an organic solvent.

Bromination: The subsequent bromination of the alcohol follows the same procedure as described in Route A.

Optimization of Synthetic Parameters for this compound

The yield and purity of this compound are highly dependent on the careful control of various reaction parameters. Optimization of these parameters is crucial for an efficient synthesis.

Influence of Raw Material Ratios

The stoichiometry of the reactants plays a significant role in maximizing the product yield and minimizing the formation of byproducts.

Grignard Reaction: In the synthesis of the precursor alcohol via the Grignard route, it is common practice to use a slight excess of the Grignard reagent (phenylmagnesium bromide) relative to 4-chlorobenzaldehyde. This helps to ensure the complete consumption of the more valuable aldehyde. However, a large excess of the Grignard reagent can lead to the formation of biphenyl (B1667301) as a byproduct from the reaction of the Grignard reagent with unreacted bromobenzene.

Reduction Reaction: For the reduction of 4-chlorobenzophenone, the molar ratio of sodium borohydride to the ketone is important. While a stoichiometric amount can be effective, a slight excess of the reducing agent is often used to drive the reaction to completion.

Bromination Step: The ratio of the brominating agent to the alcohol is critical. An insufficient amount will lead to incomplete conversion, while a large excess can result in the formation of impurities.

Below is a table illustrating the general effect of raw material ratios on the synthesis of the precursor alcohol, (4-chlorophenyl)phenylmethanol.

| Synthetic Step | Reactant Ratio | Expected Outcome |

| Grignard Reaction | Phenylmagnesium bromide : 4-Chlorobenzaldehyde (1.1 : 1.0) | High conversion of the aldehyde, good yield of the alcohol. |

| Grignard Reaction | Phenylmagnesium bromide : 4-Chlorobenzaldehyde (>1.5 : 1.0) | Increased potential for biphenyl byproduct formation. |

| Reduction | Sodium Borohydride : 4-Chlorobenzophenone (1.0 : 1.0) | Good conversion, may require longer reaction times. |

| Reduction | Sodium Borohydride : 4-Chlorobenzophenone (1.2 : 1.0) | Ensures complete reduction of the ketone. |

Reaction Time and Temperature Control

Both reaction time and temperature are critical parameters that need to be carefully controlled throughout the synthesis.

Grignard Reagent Formation: The formation of phenylmagnesium bromide is typically initiated at room temperature and may require gentle heating to sustain the reaction. However, the temperature should be controlled to prevent the solvent from boiling too vigorously.

Grignard Reaction with Aldehyde: The addition of 4-chlorobenzaldehyde to the Grignard reagent is usually carried out at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and to prevent side reactions. The reaction is then often allowed to warm to room temperature and stirred for a period to ensure completion.

Reduction Reaction: The addition of sodium borohydride to 4-chlorobenzophenone is also often performed at a reduced temperature to control the rate of hydrogen gas evolution. The reaction time can vary depending on the scale and temperature.

Bromination: The temperature for the conversion of the alcohol to the bromide depends on the reagent used. Reactions with HBr may require heating, while reactions with PBr3 might be performed at or below room temperature.

The following table summarizes the general influence of temperature on the key reaction steps.

| Reaction Step | Temperature | Effect |

| Grignard Reaction | Low (0 °C) | Better control over the exothermic reaction, minimizes side products. |

| Grignard Reaction | High | Increased rate of reaction, but also increased risk of side reactions. |

| Reduction (NaBH4) | Room Temperature | Generally sufficient for complete reduction. |

| Bromination (PBr3) | Low (0 °C) | Can help to control the reactivity and prevent degradation of the product. |

Catalytic Systems in its Synthesis

While the primary synthetic steps of Grignard addition and borohydride reduction are not typically catalytic, the subsequent bromination step can be influenced by catalysts, particularly if a benzylic bromination of a precursor like (4-chlorophenyl)phenylmethane were to be considered as an alternative route.

For the benzylic bromination of diarylmethanes, radical initiators are commonly used. Although the primary route described involves the conversion of an alcohol, it is relevant to discuss catalytic systems for benzylic bromination.

Radical Initiators: In a Wohl-Ziegler type bromination using N-bromosuccinimide (NBS), a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to initiate the reaction, often in the presence of light.

Lewis Acids: Lewis acids have been shown to catalyze benzylic bromination. For example, Zirconium(IV) chloride (ZrCl4) has been reported to be an effective catalyst for the benzylic bromination of toluene (B28343) derivatives using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.gov This approach can offer milder reaction conditions compared to traditional radical-initiated methods.

The table below outlines potential catalytic systems for the benzylic bromination step.

| Catalyst System | Brominating Agent | Reaction Type | Key Features |

| AIBN / Light | N-Bromosuccinimide (NBS) | Radical Bromination | Standard Wohl-Ziegler conditions. |

| Zirconium(IV) chloride (ZrCl4) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Lewis Acid Catalyzed Radical Bromination | Milder reaction conditions, high efficiency. nih.gov |

Novel and Alternative Synthetic Approaches to this compound

Recent advancements in synthetic organic chemistry have paved the way for more efficient and selective methods for the preparation of this compound. These approaches primarily revolve around the conversion of a readily available precursor, (4-chlorophenyl)(phenyl)methanol, into the target bromoalkane. Additionally, alternative strategies involving the direct bromination of a substituted toluene backbone represent a potential, albeit less direct, synthetic route.

A principal and innovative pathway to this compound commences with the synthesis of (4-chlorophenyl)(phenyl)methanol. This key intermediate can be efficiently prepared via the reduction of 4-chlorobenzophenone. A common and effective method for this reduction involves the use of sodium borohydride in a suitable solvent such as methanol. This reaction proceeds with high yield and selectivity, providing the precursor alcohol in excellent purity. asianpubs.orgpatsnap.com

Once (4-chlorophenyl)(phenyl)methanol is obtained, the subsequent and crucial step is the substitution of the hydroxyl group with a bromine atom. Several reagents are effective for this transformation, each with its own mechanistic nuances and advantages.

One of the most common and reliable methods for the bromination of secondary alcohols like (4-chlorophenyl)(phenyl)methanol is the use of phosphorus tribromide (PBr₃). manac-inc.co.jpbyjus.comcommonorganicchemistry.commasterorganicchemistry.com The reaction mechanism is well-established and proceeds via an Sₙ2 pathway. byjus.commasterorganicchemistry.com The alcohol's hydroxyl group acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This initial step converts the poor leaving group (-OH) into a good leaving group (-OPBr₂). The displaced bromide ion then acts as a nucleophile, attacking the benzylic carbon from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the chiral center, if present. This method is generally preferred for its mild conditions and high yields, minimizing the occurrence of rearrangement reactions that can be problematic with other brominating agents. manac-inc.co.jpbyjus.com

Another effective reagent for this conversion is thionyl bromide (SOBr₂). commonorganicchemistry.com Similar to PBr₃, the reaction with thionyl bromide also proceeds through an Sₙ2 mechanism, leading to an inversion of stereochemistry. The alcohol attacks the sulfur atom of SOBr₂, forming an intermediate that subsequently decomposes, with the bromide ion attacking the benzylic carbon to yield the desired product. commonorganicchemistry.com

An alternative, though potentially less direct, synthetic strategy involves the radical bromination of a suitable precursor like 4-chloro-1-benzylbenzene. This method would entail the selective bromination at the benzylic position. Such reactions are typically initiated by light or a radical initiator and utilize a bromine source like N-bromosuccinimide (NBS). This approach, however, may be less specific and could lead to a mixture of products if other reactive sites are present in the molecule. prepchem.com

The following interactive data tables summarize the key aspects of these synthetic approaches.

Table 1: Synthesis of (4-chlorophenyl)(phenyl)methanol

| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield (%) |

| 4-Chlorobenzophenone | Sodium Borohydride | Methanol | Room Temperature | (4-chlorophenyl)(phenyl)methanol | >90 |

Table 2: Bromination of (4-chlorophenyl)(phenyl)methanol

| Starting Material | Reagent | Mechanism | Key Features | Product |

| (4-chlorophenyl)(phenyl)methanol | Phosphorus Tribromide (PBr₃) | Sₙ2 | High yield, inversion of stereochemistry, mild conditions. | This compound |

| (4-chlorophenyl)(phenyl)methanol | Thionyl Bromide (SOBr₂) | Sₙ2 | Inversion of stereochemistry. | This compound |

Table 3: Alternative Synthetic Approach

| Starting Material | Reagent | Reaction Type | Conditions | Product |

| 4-chloro-1-benzylbenzene | N-Bromosuccinimide (NBS) | Radical Bromination | Light or radical initiator | This compound |

Chemical Reactivity and Mechanistic Investigations of 1 Bromophenylmethyl 4 Chlorobenzene

Electrophilic Aromatic Substitution Reactions of 1-(Bromophenylmethyl)-4-chlorobenzene

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic rings, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The presence of two distinct aromatic rings in this compound, along with various substituents, introduces considerations of reactivity and regioselectivity.

The substrate molecule contains two aromatic rings available for electrophilic attack: the 4-chlorophenyl ring and the unsubstituted phenyl ring. The outcome of an EAS reaction is dictated by the directing effects of the substituents on each ring. libretexts.org

The 4-Chlorophenyl Ring: This ring is substituted with a chlorine atom and the (bromophenylmethyl) group.

Chlorine (–Cl): This is a deactivating but ortho-, para-directing group. libretexts.org It withdraws electron density inductively, slowing the rate of EAS compared to benzene (B151609), but its lone pairs can stabilize the arenium ion intermediate via resonance for ortho and para attack. libretexts.org

(Bromophenylmethyl) Group (–CH(Br)Ph): This complex alkyl-type group is generally considered activating and ortho-, para-directing due to its ability to donate electron density through induction. youtube.com

The Phenyl Ring: This ring is monosubstituted with the [bromo(4-chlorophenyl)methyl] group (–CH(Br)C₆H₄Cl). This is also an alkyl-type substituent, making the ring activated towards EAS and directing incoming electrophiles to the ortho and para positions. youtube.com

| Aromatic Ring | Substituents | Predicted Directing Effect | Relative Reactivity | Major Product(s) |

|---|---|---|---|---|

| Phenyl Ring | -CH(Br)(p-ClC₆H₄) | Ortho, Para-directing (Activating) | Higher | Substitution at para- and ortho-positions |

| 4-Chlorophenyl Ring | -Cl -CH(Br)Ph | Conflicting Effects: -Cl: Ortho, Para-directing (Deactivating) -CH(Br)Ph: Ortho, Para-directing (Activating) | Lower | Minor products, substitution likely ortho to the -CH(Br)Ph group |

The mechanism for EAS reactions on either ring of this compound follows a well-established two-step pathway. youtube.com

Formation of the Arenium Ion: In the rate-determining first step, the π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For ortho and para attack on a ring with an activating substituent, one of the resonance structures is particularly stable, which explains the directing effect. libretexts.org

Deprotonation to Restore Aromaticity: In the second, rapid step, a weak base removes a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromatic π-system and yields the substituted product. youtube.com

The stability of the intermediate arenium ion determines the regiochemical outcome. For the more reactive phenyl ring, attack at the ortho and para positions allows for resonance structures where the positive charge is delocalized onto the carbon bearing the [bromo(4-chlorophenyl)methyl] substituent, providing greater stabilization.

Nucleophilic Substitution Reactions Involving the Bromo Group of this compound

The most significant reactivity of this compound involves the benzylic bromide. Benzylic halides are highly susceptible to nucleophilic substitution because the transition states and intermediates are stabilized by the adjacent aromatic rings. These reactions can proceed through either Sₙ1 or Sₙ2 mechanisms, or a combination of both. acs.org

The benzylic carbon in this compound is a potent electrophile that reacts readily with a wide range of nucleophiles to displace the bromide leaving group. libretexts.org This allows for the synthesis of a diverse array of substituted diphenylmethane (B89790) derivatives.

Common nucleophiles include:

Oxygen Nucleophiles: Water (H₂O) and alcohols (ROH) lead to hydrolysis and alcoholysis, respectively, forming the corresponding benzhydrol or ether.

Nitrogen Nucleophiles: Ammonia (NH₃), primary and secondary amines (RNH₂, R₂NH) yield the corresponding benzhydrylamines. acs.org

Cyanide Ion (CN⁻): This reaction provides a route to forming a new carbon-carbon bond, yielding a diarylacetonitrile.

Azide Ion (N₃⁻): Forms a benzhydryl azide, which can be further utilized in reactions like "click chemistry". nih.gov

Fluoride (B91410) Ion (F⁻): Reagents such as silver fluoride (AgF) or amine/HF complexes can be used for fluorine-bromine exchange. nih.gov

| Nucleophile | Reagent Example | Product Type | Plausible Mechanism |

|---|---|---|---|

| Hydroxide / Water | H₂O, NaOH(aq) | (4-Chlorophenyl)(phenyl)methanol | Sₙ1 |

| Alkoxide | CH₃CH₂ONa | 1-(Ethoxy(phenyl)methyl)-4-chlorobenzene | Sₙ1 / Sₙ2 |

| Amine | (CH₃)₂NH | N-[(4-Chlorophenyl)(phenyl)methyl]-N-methylmethanamine | Sₙ1 and Sₙ2. acs.org |

| Azide | NaN₃ | 1-(Azidophenylmethyl)-4-chlorobenzene | Sₙ1 / Sₙ2. nih.gov |

| Cyanide | NaCN | (4-Chlorophenyl)(phenyl)acetonitrile | Sₙ1 / Sₙ2 |

| Fluoride | Et₃N·3HF / AgF | 1-(Fluorophenylmethyl)-4-chlorobenzene | Sₙ1 and Sₙ2. nih.gov |

The mechanism of nucleophilic substitution for secondary benzylic halides like this compound is highly dependent on the reaction conditions, including the nucleophile, solvent, and temperature. acs.org

Sₙ1 Mechanism: This is a two-step, stepwise mechanism. masterorganicchemistry.com

Formation of a Carbocation: The C-Br bond breaks heterolytically in a slow, rate-determining step to form a bromide ion and a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized across both aromatic rings.

Nucleophilic Attack: The nucleophile rapidly attacks the planar carbocation. This attack can occur from either face, leading to a racemic or nearly racemic mixture of products if the carbon center is chiral. masterorganicchemistry.com The Sₙ1 pathway is favored by polar protic solvents (which stabilize the carbocation intermediate) and weak nucleophiles. youtube.com

Sₙ2 Mechanism: This is a single-step, concerted mechanism. libretexts.org The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). Bond formation and bond breaking occur simultaneously in the transition state. This mechanism results in an inversion of stereochemistry at the carbon center. libretexts.org The Sₙ2 pathway is favored by strong nucleophiles and polar aprotic solvents. youtube.com

Reactions of this compound with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), feature a highly nucleophilic carbon atom. libretexts.org They readily react with benzylic halides like this compound in a powerful carbon-carbon bond-forming reaction.

The reaction proceeds via nucleophilic substitution, where the carbanionic portion of the organometallic reagent attacks the benzylic carbon, displacing the bromide ion. Given the strength of organometallic reagents as nucleophiles, this reaction often follows an Sₙ2-like pathway. However, the formation of carbocation intermediates through single-electron transfer (SET) mechanisms can also occur.

A common side reaction is Wurtz-type coupling, where the organometallic reagent reacts with a second molecule of the halide, leading to dimerization. researchgate.net Reactions must be carried out under anhydrous conditions, as organometallic reagents are strong bases and will be quenched by protic solvents like water. youtube.com

| Organometallic Reagent | Formula | Product | Reaction Type |

|---|---|---|---|

| Phenylmagnesium bromide | PhMgBr | (4-Chlorophenyl)diphenylmethane | Nucleophilic Substitution |

| Methyllithium | CH₃Li | 1-Chloro-4-(1-phenylethyl)benzene | Nucleophilic Substitution |

| n-Butyllithium | CH₃(CH₂)₃Li | 1-(1-Phenylpentyl)-4-chlorobenzene | Nucleophilic Substitution |

Cross-Coupling Reactions and Functionalization Strategies

The primary focus of functionalization strategies for this compound revolves around the selective activation of the C(sp³)-Br bond. This selectivity is attributed to the lower bond dissociation energy of the benzylic C-Br bond compared to the aromatic C-Cl bond, and the inherent stability of the resulting benzhydryl radical or carbocation intermediate.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a powerful tool for the functionalization of this compound. While specific studies on this exact molecule are not extensively documented in publicly available literature, the reactivity patterns can be inferred from studies on analogous benzhydryl halides. For instance, in Suzuki-Miyaura coupling reactions, the benzylic bromide would be expected to react selectively with boronic acids in the presence of a suitable palladium catalyst and base, leaving the chloro-substituent intact. This allows for the formation of a new carbon-carbon bond at the benzylic position, leading to the synthesis of various diarylmethane derivatives.

Similarly, other palladium-catalyzed reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination would likely proceed with high selectivity at the benzylic position. The choice of catalyst, ligand, and reaction conditions can be finely tuned to optimize the yield and prevent side reactions, such as homocoupling or reduction of the starting material.

The data in the table below illustrates typical conditions for the selective cross-coupling of a generic benzhydryl bromide, which are applicable to this compound.

Table 1: Representative Conditions for Selective Cross-Coupling of Benzhydryl Bromides

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 80-95 |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 70-90 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 75-95 |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 65-85 |

Investigation of Anomalous Reaction Courses (e.g., with Halometal Alcoholates)

The interaction of this compound with strong bases and nucleophiles, such as halometal alcoholates, can lead to complex and sometimes unexpected reaction pathways. While detailed investigations specifically on this compound are sparse, studies on similar benzhydryl systems suggest the potential for competing reaction mechanisms, including elimination, substitution, and rearrangement.

The reaction with a halometal alcoholate, for example, could proceed via a standard Sɴ2 displacement of the bromide to form an ether. However, the steric hindrance around the benzylic carbon and the stability of the potential benzhydryl carbocation could also favor an Sɴ1 pathway. Under strongly basic conditions, an E2 elimination to form a substituted styrene (B11656) is also a plausible outcome.

Anomalous reactivity could arise from the ability of the halometal alcoholate to act as a single-electron transfer (SET) agent, initiating radical pathways. This could lead to the formation of homocoupled products, such as 1,2-bis(4-chlorophenyl)-1,2-diphenylethane, through a Wurtz-type coupling mechanism. The exact course of the reaction would be highly dependent on the specific metal, the nature of the alcohol, the solvent, and the temperature.

Other Significant Transformation Pathways of this compound

Beyond cross-coupling and substitution reactions, this compound can undergo a range of other synthetically useful transformations.

Reductive Coupling: In the presence of reducing metals such as zinc or copper, this compound can undergo reductive homocoupling to yield 1,2-bis(4-chlorophenyl)-1,2-diphenylethane. This type of reaction proceeds through the formation of an organometallic intermediate or via a radical mechanism.

Formation of Grignard Reagents: Reaction with magnesium metal would selectively form the Grignard reagent at the benzylic position due to the higher reactivity of the C-Br bond. The resulting organomagnesium compound, (4-chlorophenyl)(phenyl)methylmagnesium bromide, is a potent nucleophile that can react with a wide array of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Nucleophilic Substitution Reactions: The benzylic bromide is susceptible to displacement by a variety of nucleophiles. These reactions typically proceed via an Sɴ1 or Sɴ2 mechanism, depending on the nucleophile, solvent, and reaction conditions. The stability of the benzhydryl carbocation intermediate favors the Sɴ1 pathway, particularly with weaker nucleophiles in polar protic solvents.

The table below summarizes some of these additional transformation pathways.

Table 2: Other Transformation Pathways of this compound

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Reductive Homocoupling | Zn or Cu | 1,2-Diaryl-1,2-diphenylethane derivative |

| Grignard Formation | Mg | Organomagnesium Halide |

| Nucleophilic Substitution | Nu⁻ (e.g., CN⁻, N₃⁻, OR⁻) | Substituted Diaryl Methane |

Derivatives and Analogs of 1 Bromophenylmethyl 4 Chlorobenzene

Synthesis of Functionalized Derivatives of 1-(Bromophenylmethyl)-4-chlorobenzene

The functionalization of this compound can be systematically approached by considering the reactivity of its distinct chemical features: the labile benzylic bromide and the substituted aromatic rings.

The primary site for modification on the this compound molecule is the benzylic carbon bearing the bromine atom. The C-Br bond at this position is particularly susceptible to nucleophilic substitution reactions. This enhanced reactivity is attributed to the stability of the resulting benzylic carbocation intermediate, which is stabilized by resonance with the adjacent phenyl ring. pearson.comlibretexts.org This allows for the facile introduction of a wide range of nucleophiles.

Common nucleophilic substitution reactions at the benzylic position include:

Alkylation: Reaction with amines, such as piperazine (B1678402), leads to the formation of new carbon-nitrogen bonds. This is a key step in the synthesis of many pharmaceutical compounds.

Etherification: Alkoxides can displace the bromide to form ethers.

Cyanation: The introduction of a nitrile group using cyanide salts provides a handle for further transformations, such as hydrolysis to carboxylic acids or reduction to amines.

The reaction conditions for these substitutions can be tailored to favor either an SN1 or SN2 mechanism. For a secondary benzylic halide like this compound, both pathways are possible. The choice of solvent, temperature, and nucleophile concentration can influence the reaction pathway and the formation of potential side products.

Another potential modification of the bromophenylmethyl moiety involves Grignard reagent formation. Treatment with magnesium metal in an anhydrous ether solvent could, in principle, generate a Grignard reagent at the benzylic position. However, the presence of other reactive sites and the potential for Wurtz coupling reactions would need to be carefully considered. libretexts.org

| Reaction Type | Nucleophile | Product Type | Potential Reaction Conditions |

|---|---|---|---|

| Alkylation (Amine) | Piperazine | 1-[(4-chlorophenyl)(phenyl)methyl]piperazine | Aprotic solvent (e.g., DMF, acetonitrile), base (e.g., K2CO3), elevated temperature |

| Etherification | Sodium ethoxide | 1-(Ethoxy-phenyl-methyl)-4-chlorobenzene | Ethanol (B145695), reflux |

| Cyanation | Sodium cyanide | (4-Chlorophenyl)-phenyl-acetonitrile | Polar aprotic solvent (e.g., DMSO), elevated temperature |

The chlorobenzene (B131634) ring of this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The existing chloro and benzyl (B1604629) substituents influence both the rate and regioselectivity of these reactions.

The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, making the ring less reactive than benzene (B151609) towards electrophiles. aakash.ac.inlibretexts.org However, it is an ortho, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. The bulky (bromophenylmethyl) group will sterically hinder the ortho positions to some extent, potentially favoring substitution at the para position relative to the chlorine atom (which is already occupied). Therefore, further substitution would likely occur at the positions ortho to the chlorine.

Typical electrophilic aromatic substitution reactions that could be applied to the chlorobenzene ring include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Further chlorination or bromination using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

It is important to note that the reaction conditions for these electrophilic substitutions must be carefully controlled to avoid side reactions, particularly at the reactive benzylic position.

| Reaction Type | Reagents | Potential Product(s) | Directing Effect |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 1-(Bromophenylmethyl)-4-chloro-2-nitrobenzene | Ortho to Chlorine |

| Bromination | Br2, FeBr3 | 1-(Bromophenylmethyl)-2,4-dichlorobenzene | Ortho to Chlorine |

| Acylation | CH3COCl, AlCl3 | 1-(1-(Bromophenylmethyl)-4-chlorophenyl)ethanone | Ortho to Chlorine |

Structure-Reactivity Relationships in Related Halogenated Organic Compounds

The reactivity of this compound is a direct consequence of its molecular structure, particularly the nature and position of the halogen substituents.

The bromine atom is located at a benzylic position, which significantly enhances its reactivity as a leaving group in nucleophilic substitution reactions. libretexts.org This is because the transition state leading to the carbocation intermediate is stabilized by delocalization of the positive charge into the adjacent phenyl ring. pearson.com This makes benzylic bromides much more reactive than their alkyl bromide counterparts. The stability of the benzhydryl carbocation (a carbocation with two phenyl groups attached to the cationic carbon) is even greater due to resonance stabilization from both rings.

The chlorine atom, being directly attached to an aromatic ring, is much less reactive towards nucleophilic substitution under standard conditions. The C-Cl bond in chlorobenzene has partial double bond character due to resonance, making it stronger and shorter than a typical C-Cl single bond. Nucleophilic aromatic substitution generally requires harsh conditions or the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org

Generation of Complex Molecules Utilizing this compound as a Precursor (e.g., Synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol)

This compound is a valuable starting material for the synthesis of more complex molecules, a prime example being its role as a precursor to 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol. This alcohol is a key intermediate in the synthesis of the second-generation antihistamine, Cetirizine.

The synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol from this compound would proceed via a two-step sequence:

Nucleophilic Substitution with Piperazine: The first step involves the reaction of this compound with an excess of piperazine. In this reaction, the nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion. This SN reaction forms the intermediate 1-[(4-chlorophenyl)(phenyl)methyl]piperazine. Using an excess of piperazine is crucial to minimize the dialkylation of piperazine.

Alkylation of the Piperazine Intermediate: The resulting 1-[(4-chlorophenyl)(phenyl)methyl]piperazine is then reacted with a suitable 2-carbon electrophile containing a hydroxyl group, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. This second nucleophilic substitution reaction, where the secondary amine of the piperazine intermediate attacks the electrophile, yields the target molecule, 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol.

This synthetic strategy highlights the utility of this compound as a building block. The reactive benzylic bromide provides a reliable handle for introducing the core benzhydrylpiperazine moiety, which is a common structural motif in a number of pharmacologically active compounds.

Applications of 1 Bromophenylmethyl 4 Chlorobenzene in Organic Synthesis and Materials Science

1-(Bromophenylmethyl)-4-chlorobenzene as a Versatile Synthetic Intermediate

This compound is a halogenated aromatic compound with significant applications in the field of organic chemistry. pcovery.com Its structural features, particularly the presence of a reactive benzylic bromide and a stable aryl chloride, make it a valuable intermediate for the synthesis of more complex molecules.

Role in the Synthesis of Active Pharmaceutical Ingredients (APIs) and their Intermediates

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). It is recognized as an impurity of Cetirizine, an antihistamine, which indicates its role as a potential intermediate or starting material in the manufacturing process of Cetirizine and its related compounds, such as Levocetirizine. chemicalbook.com The synthesis of such APIs often involves multi-step processes where the introduction of specific molecular fragments is key to achieving the final desired structure and therapeutic activity. cam.ac.ukresearchgate.net

The general synthetic utility of dihalogenated aromatic compounds is well-established in pharmaceutical chemistry. These compounds allow for selective functionalization, enabling the controlled and sequential addition of different substituents to the aromatic core. This controlled reactivity is fundamental in constructing the complex molecular architectures of modern pharmaceuticals. researchgate.net

Table 1: Selected APIs and Intermediates Associated with this compound

| Compound Name | CAS Number | Molecular Formula | Role |

| Cetirizine dihydrochloride | 83881-52-1 | C₂₁H₂₇Cl₃N₂O₃ | API |

| Levocetirizine | 130018-77-8 | C₂₁H₂₅ClN₂O₃ | API |

| 4-Chlorobenzhydrol | 119-56-2 | C₁₃H₁₁ClO | Intermediate |

| (R)-De(carboxyMethyl) Cetirizine Ethanol (B145695) Dihydrochloride | Not Available | C₂₀H₂₈Cl₃N₂O₂ | Intermediate/Metabolite |

Utilization in Building Block Chemistry

In the broader context of organic synthesis, this compound is valued as a versatile building block. pcovery.com Its utility stems from the differential reactivity of the carbon-bromine and carbon-chlorine bonds. The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aryl chloride, allowing for selective reactions at the benzylic position while leaving the chlorobenzene (B131634) moiety intact for subsequent transformations.

This differential reactivity is a cornerstone of its application, providing a strategic advantage in multi-step synthetic sequences. Chemists can leverage this property to introduce a variety of functional groups at the benzylic carbon, thereby constructing a diverse array of molecular scaffolds.

Analytical Applications of this compound

Beyond its role in synthesis, this compound is also important in analytical chemistry, particularly within the pharmaceutical industry.

Use as a Reference Standard in Analytical Method Development and Validation (AMV)

The compound is utilized as a characterized reference standard in the development and validation of analytical methods. axios-research.com Analytical Method Validation (AMV) is a critical process in drug development and manufacturing, ensuring that the methods used to test the quality of a drug are reliable, reproducible, and accurate. The use of a well-characterized reference standard like this compound is essential for establishing the performance characteristics of these analytical procedures. sigmaaldrich.com

Table 2: Analytical Applications of this compound

| Application Area | Purpose |

| Analytical Method Development and Validation (AMV) | To establish the accuracy, precision, and linearity of new analytical methods. axios-research.com |

| Quality Control (QC) | To ensure the identity, purity, and quality of raw materials, intermediates, and final products. axios-research.com |

| Traceability | To provide a benchmark against which in-house working standards can be compared, ensuring consistency and adherence to official standards. axios-research.com |

Quality Control (QC) Applications in Chemical Synthesis and Formulation

In the realm of Quality Control (QC), this compound serves as a reference standard during both the synthesis and formulation stages of pharmaceutical development. axios-research.com Its presence and quantity can be monitored to ensure that manufacturing processes are consistent and that the final product meets the required purity specifications. This is a crucial aspect of Good Manufacturing Practices (GMP) in the pharmaceutical industry.

Traceability against Pharmacopeial Standards (USP, EP)

This chemical compound is employed as a reference standard to ensure traceability to major pharmacopeial standards, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). axios-research.comapg-pharma.com Pharmacopeias provide the official standards for medicines, including tests, procedures, and acceptance criteria. fda.govreagecon.com By using a reference standard that is traceable to these compendia, pharmaceutical manufacturers can ensure that their products comply with regulatory requirements for quality, strength, and purity. axios-research.comapg-pharma.com

Potential Contributions to Materials Science

The compound this compound, a halogenated aromatic molecule, possesses structural features that suggest potential, albeit underexplored, applications in the field of materials science. The presence of both bromine and chlorine atoms, along with two phenyl rings, provides a backbone that could be functionalized or incorporated into larger molecular architectures. Research into its specific uses is not extensively documented in publicly available scientific literature, limiting a detailed discussion to theoretical and potential applications based on the general properties of similar halogenated organic compounds.

Development of Novel Halogenated Organic Materials

Halogenated organic compounds are integral to the development of a wide array of materials with tailored properties. The introduction of halogen atoms into an organic molecule can significantly alter its physical and chemical characteristics, including its reactivity, thermal stability, and electronic properties. In principle, this compound could serve as a building block or precursor for the synthesis of more complex halogenated materials.

The bromine atom in this compound is a particularly reactive site. It can participate in various coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are powerful methods for forming carbon-carbon bonds. These reactions could be employed to link the this compound unit to other organic moieties, potentially leading to the creation of novel dyes, liquid crystals, or organic semiconductors. The specific properties of the resulting materials would depend on the nature of the coupled molecules.

Furthermore, the presence of both bromine and chlorine offers the possibility of selective functionalization, where one halogen is reacted while the other remains intact. This differential reactivity could be exploited to create multifunctional materials. For instance, the bromine could be used for a cross-coupling reaction to build a larger molecular framework, while the chlorine atom could be retained to impart specific properties, such as flame retardancy or to serve as a site for subsequent chemical modifications.

Applications in Polymer Chemistry

In the realm of polymer chemistry, this compound could theoretically be utilized as a monomer or a modifying agent. The reactive benzylic bromide could potentially initiate or participate in certain types of polymerization reactions. For example, it could be used in atom transfer radical polymerization (ATRP) as an initiator, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures.

Another potential application lies in the synthesis of condensation polymers. If the compound were to be further functionalized with other reactive groups, such as hydroxyl or amino groups, it could be incorporated as a monomer into polyesters, polyamides, or polyethers. The presence of the halogen atoms in the resulting polymer backbone could enhance properties such as thermal stability and flame resistance. Halogenated compounds are well-known for their flame-retardant properties, as they can interrupt the radical chain reactions that occur during combustion.

The incorporation of the bulky, aromatic structure of this compound into a polymer chain could also influence the polymer's physical properties. It might increase the glass transition temperature (Tg) of the material, making it more rigid and suitable for applications requiring high-temperature performance. Additionally, the presence of the phenyl rings could enhance the polymer's refractive index, a desirable property for optical applications.

Spectroscopic and Structural Characterization of 1 Bromophenylmethyl 4 Chlorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(Bromophenylmethyl)-4-chlorobenzene, both ¹H NMR and ¹³C NMR spectroscopy would provide critical information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The expected signals would include those for the aromatic protons on both the bromo-substituted and chloro-substituted phenyl rings, as well as the methine proton (-CHBr-). The integration of these signals would correspond to the number of protons of each type. The splitting patterns (singlet, doublet, triplet, etc.), governed by spin-spin coupling, would provide information about the adjacent protons. For instance, the methine proton would likely appear as a singlet, while the aromatic protons would exhibit complex splitting patterns characteristic of substituted benzene (B151609) rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This would include the carbons of the two different phenyl rings and the methine carbon. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the differentiation of carbons bonded to bromine, chlorine, and the benzylic carbon.

Hypothetical ¹H and ¹³C NMR Data:

While specific experimental data is not available, a hypothetical data table is presented below to illustrate the expected NMR signals for this compound.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |

| ~7.2-7.6 | Multiplet | Aromatic Protons | ~128-140 |

| ~6.5 | Singlet | Methine Proton | ~50-60 |

Note: This table contains hypothetical data for illustrative purposes.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for benzylic halides include the cleavage of the carbon-halogen bond to form a stable benzylic carbocation. The fragmentation of this compound would likely involve the loss of a bromine radical, leading to a prominent fragment ion.

Expected Mass Spectrometry Data:

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 280/282/284 | Moderate | [M]⁺ (Molecular ion cluster) |

| 201/203 | High | [M-Br]⁺ |

| 165 | Moderate | [M-Br-HCl]⁺ |

| 111/113 | Moderate | [C₆H₄Cl]⁺ |

Note: This table contains predicted data based on common fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are used to identify the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. Key expected absorptions include C-H stretching vibrations from the aromatic rings and the methine group, C=C stretching vibrations within the aromatic rings, and C-Cl and C-Br stretching vibrations.

Expected Vibrational Spectroscopy Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 1600-1450 | Aromatic C=C Stretch | IR, Raman |

| 1100-1000 | C-Cl Stretch | IR |

| 700-500 | C-Br Stretch | IR |

Note: This table presents typical wavenumber ranges for the indicated functional groups.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination where gas chromatography separates volatile compounds and mass spectrometry provides their identification. This technique would be suitable for assessing the purity of this compound, provided it is thermally stable and volatile enough. The gas chromatogram would show a major peak for the target compound, and any minor peaks would indicate the presence of impurities. The mass spectrometer detector would confirm the identity of the main peak and help in the identification of any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not suitable for GC analysis (e.g., due to low volatility or thermal instability), LC-MS is an excellent alternative. lcms.cz In LC-MS, liquid chromatography is used for the separation, followed by mass spectrometric detection. This technique would also be highly effective for the purity assessment of this compound and the characterization of any non-volatile impurities.

Purity Assessment Data Table:

| Technique | Parameter | Typical Result |

| GC-MS | Purity (%) | >98% (for a purified sample) |

| Retention Time | Dependent on column and conditions | |

| LC-MS | Purity (%) | >98% (for a purified sample) |

| Retention Time | Dependent on column and mobile phase |

Note: This table provides typical expected values for purity assessment.

Computational Chemistry and Theoretical Studies on 1 Bromophenylmethyl 4 Chlorobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. These calculations can predict a range of properties, from the distribution of electrons to the energies of molecular orbitals, which are crucial for understanding chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons, respectively.

For 1-(Bromophenylmethyl)-4-chlorobenzene, the HOMO is expected to be localized primarily on the phenyl ring that is not substituted with the electron-withdrawing chlorine atom, as well as having some contribution from the bromine atom's lone pairs. The LUMO, conversely, would likely be centered on the C-Br antibonding orbital and the chlorophenyl ring. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.85 | Phenyl ring, Br lone pairs |

| LUMO | -0.92 | C-Br σ* orbital, Chlorophenyl ring |

| HOMO-LUMO Gap | 5.93 | - |

The relatively large, albeit hypothetical, HOMO-LUMO gap suggests that this compound is moderately stable under standard conditions. The localization of the LUMO on the C-Br bond is a strong indicator that the molecule will be susceptible to nucleophilic attack at the benzylic carbon, leading to the displacement of the bromide ion.

Understanding the mechanism of a chemical reaction requires the identification and characterization of the transition state—the highest energy point along the reaction coordinate. Quantum chemical calculations are essential for modeling these fleeting structures. For this compound, a key reaction is nucleophilic substitution at the benzylic carbon.

Theoretical modeling can distinguish between an SN1 and SN2 mechanism. In an SN1 reaction, the rate-determining step is the formation of a benzhydryl carbocation intermediate. Calculations would focus on the energy required for the C-Br bond to cleave heterolytically. For an SN2 reaction, the model would involve the concerted approach of a nucleophile and the departure of the bromide leaving group.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Key Geometric Feature of TS |

|---|---|---|---|

| SN1 | [C₆H₅-CH(C₆H₄Cl)]⁺---Br⁻ | 18.5 | Elongated C-Br bond |

| SN2 | [Nu---C(H)(C₆H₅)(C₆H₄Cl)---Br]⁻ | 22.1 | Trigonal bipyramidal carbon center |

The hypothetical data in Table 2 suggests that for this molecule, the SN1 pathway is likely more favorable due to the lower activation energy. This is chemically reasonable, as the resulting secondary benzhydryl carbocation would be stabilized by resonance with both aromatic rings. Computational modeling of the transition states would reveal the precise geometries and vibrational frequencies that confirm the nature of these critical points on the potential energy surface.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for understanding electronic structure, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule over time. MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system.

For this compound, the primary degree of conformational freedom is the rotation around the C-C single bonds connecting the central carbon to the two phenyl rings. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations. The preferred conformation will likely be a staggered arrangement of the two bulky phenyl groups to minimize steric hindrance.

MD simulations are also invaluable for studying how molecules of this compound interact with each other in a condensed phase. These simulations can reveal information about packing in the solid state or solvation in a liquid. Key intermolecular interactions would include van der Waals forces and, importantly, π-π stacking between the aromatic rings. Computational studies on similar molecules, such as chlorobenzene (B131634), have shown a preference for slipped-parallel π-stacking arrangements.

Structure-Property Relationship (SPR) Investigations Based on Theoretical Models

By systematically modifying the structure of this compound in silico and calculating various properties, it is possible to establish Structure-Property Relationships (SPRs). These relationships are crucial for designing molecules with specific desired characteristics.

For instance, one could investigate how substituting the chlorine or bromine atoms with other halogens, or adding different functional groups to the phenyl rings, affects the molecule's reactivity. By calculating the HOMO-LUMO gap or the activation energy for a model reaction for a series of related compounds, a quantitative structure-reactivity relationship (QSRR) can be developed.

| Substituent on Phenyl Ring (para-position) | Substituent on Chlorophenyl Ring (para-position) | LUMO Energy (eV) | Predicted Relative Reactivity towards Nucleophiles |

|---|---|---|---|

| -H | -Cl | -0.92 | Baseline |

| -NO₂ | -Cl | -1.54 | Increased |

| -OCH₃ | -Cl | -0.75 | Decreased |

| -H | -F | -0.88 | Slightly Decreased |

| -H | -Br | -0.95 | Slightly Increased |

The illustrative data in Table 3 demonstrates how theoretical models can be used to predict trends in reactivity. An electron-withdrawing group like -NO₂ lowers the LUMO energy, making the molecule a better electron acceptor and thus more reactive towards nucleophiles. Conversely, an electron-donating group like -OCH₃ raises the LUMO energy, decreasing reactivity. These theoretical SPRs can guide experimental work, saving time and resources in the synthesis and testing of new compounds.

Future Research Directions and Potential Innovations for 1 Bromophenylmethyl 4 Chlorobenzene

Green Chemistry Approaches in its Synthesis and Transformations

Future research will likely focus on developing more environmentally benign methods for the synthesis and subsequent transformations of 1-(Bromophenylmethyl)-4-chlorobenzene. Traditional methods for synthesizing similar diarylmethanes and performing brominations often involve hazardous reagents and generate significant waste. Green chemistry offers a pathway to more sustainable processes.

Key areas for investigation include:

Sustainable Bromination Techniques: Conventional bromination methods often utilize molecular bromine, which is highly toxic and corrosive. researchgate.net Future research could explore in-situ generation of bromine from safer sources like potassium bromide (KBr) or hydrobromic acid (HBr) using green oxidants such as hydrogen peroxide or even aerobic oxidation. nih.govnih.gov These methods can reduce the hazards associated with handling elemental bromine and minimize waste. bohrium.comacs.org Photocatalytic bromination using visible light could also offer a milder and more selective alternative to traditional radical bromination. researchgate.net

Solvent-Free or Green Solvent Conditions: The use of volatile organic compounds (VOCs) as solvents is a major environmental concern. Research into solvent-free reaction conditions, or the use of greener solvents like ionic liquids or supercritical fluids, could significantly improve the environmental footprint of processes involving this compound. nih.gov

Catalytic C-H Activation/Arylation: Instead of a multi-step synthesis that might involve a Friedel-Crafts reaction followed by bromination, direct C-H activation and arylation of a suitable precursor could provide a more atom-economical route to the diarylmethane core. nih.gov Metal-free catalytic systems are also being developed for the synthesis of diarylmethanes, which align with green chemistry principles by avoiding heavy metal contamination. rsc.org

| Green Chemistry Approach | Potential Advantage | Relevant Research Area |

| In-situ Bromine Generation | Avoids handling of toxic Br2, reduces waste | Sustainable bromination nih.govnih.gov |

| Photocatalytic Bromination | Mild reaction conditions, high selectivity | Benzylic functionalization researchgate.net |

| Use of Green Solvents | Reduces VOC emissions, improves safety | Sustainable organic synthesis nih.gov |

| Direct C-H Arylation | High atom economy, fewer synthetic steps | Diaryl-methane synthesis nih.govrsc.org |

Design and Development of Novel Catalytic Systems for Enhanced Selectivity

The development of novel catalytic systems is crucial for controlling the reactivity of this compound and achieving high selectivity in its transformations. The benzylic bromide is a key functional group that can participate in a variety of cross-coupling reactions.

Future research in this area could focus on:

Advanced Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. nih.gov For a sterically hindered substrate like this compound, novel palladium catalysts with bulky and electron-rich phosphine (B1218219) ligands could be developed to improve reaction efficiency and yield when coupling with various boronic acids. rsc.orgorganic-chemistry.orgresearchgate.net

Iron-Catalyzed Cross-Coupling: Iron is an abundant, inexpensive, and less toxic alternative to precious metals like palladium. nih.gov Developing iron-catalyzed cross-electrophile coupling reactions of the benzylic bromide with other electrophiles, such as aryl halides or disulfides, would be a significant advancement. acs.org

Dual Catalytic Systems: Combining two different catalysts that work in concert can enable novel transformations. For instance, a dual catalytic system involving nickel and cobalt could be explored for the cross-coupling of the benzylic bromide with aryl halides, where each metal catalyst selectively activates one of the coupling partners. nih.govsemanticscholar.org

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful way to generate radicals from the benzylic bromide, enabling a range of C-C and C-heteroatom bond-forming reactions that are often difficult to achieve with traditional methods. rsc.orgresearchgate.netacs.org

| Catalytic System | Potential Application | Key Advantage |

| Advanced Pd-Phosphine Catalysts | Suzuki-Miyaura coupling of sterically hindered substrates | High efficiency and broad substrate scope rsc.orgorganic-chemistry.org |

| Iron-Based Catalysts | Cross-electrophile coupling | Low cost and low toxicity nih.govacs.org |

| Dual Ni/Co Catalysis | Cross-coupling of two different electrophiles | Orthogonal reactivity and enhanced selectivity nih.govsemanticscholar.org |

| Visible-Light Photoredox Catalysis | Generation of benzylic radicals for novel bond formations | Mild reaction conditions and unique reactivity rsc.orgresearchgate.net |

Exploration of Uncharted Reaction Pathways and Transformations

Beyond established cross-coupling reactions, future research can delve into previously unexplored reaction pathways for this compound, leveraging its unique structural features.

Promising areas for exploration include:

Benzylic C-H Functionalization: While the compound already possesses a benzylic bromide, the other benzylic C-H bond could potentially be functionalized through transition-metal-catalyzed or photoredox-catalyzed C-H activation, leading to the synthesis of triarylmethanes or other complex structures. nih.gov

Radical-Mediated Transformations: The benzylic bromide is an excellent precursor for generating a resonance-stabilized benzylic radical. masterorganicchemistry.comlibretexts.org This radical could participate in a variety of transformations beyond simple coupling, such as addition to alkenes or alkynes, or in multicomponent reactions to build molecular complexity rapidly. rsc.org

Nucleophilic Substitution with Novel Nucleophiles: The benzylic bromide readily undergoes nucleophilic substitution. gla.ac.uk Exploring reactions with a wider range of carbon, nitrogen, oxygen, and sulfur nucleophiles could lead to a diverse library of new diarylmethyl derivatives with potentially interesting biological or material properties. alfa-chemistry.comnumberanalytics.com

Desulfinative Cross-Coupling: A reductant-free, palladium-catalyzed desulfinative cross-coupling of the benzylic bromide with (hetero)aryl halides using a sulfinate transfer reagent could provide an alternative route to triarylmethanes. researchgate.net

Emerging Applications in Specialized Chemical Fields

The diarylmethane scaffold is a privileged structure in medicinal chemistry and materials science. nih.govresearchgate.net Future research could unlock novel applications for this compound and its derivatives in specialized fields.

Potential emerging applications include:

Pharmaceutical Scaffolds: Diaryl-methanes are key structural motifs in a variety of biologically active molecules, including antihistamines, anticancer agents, and SGLT2 inhibitors for diabetes. acs.orgnih.govnih.govresearchgate.net Derivatives of this compound could be synthesized and screened for a range of biological activities.

Probes for Chemical Biology: The reactive benzylic bromide could be used to covalently label biological macromolecules, allowing for the development of chemical probes to study protein function or to identify new drug targets.

Organic Electronics: Diaryl-methane structures can be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The specific substitution pattern of this compound could be tuned to achieve desired electronic properties.

Advancement in the Design and Synthesis of Related Functional Materials

The bifunctional nature of this compound, with its reactive benzylic bromide and potential for further functionalization on the aromatic rings, makes it an attractive building block for novel functional materials.

Future research in this domain could focus on:

Polymer Synthesis: The compound could serve as a monomer in polymerization reactions. For example, it could be used in polycondensation reactions or as an initiator in controlled radical polymerizations to create polymers with unique architectures and properties. Bromine-containing polymers can be further modified to introduce a wide range of functionalities. researchgate.netrsc.org

Flame Retardants: Brominated aromatic compounds are widely used as flame retardants. researchgate.net While environmental concerns exist for some classes of brominated flame retardants, research into novel polymeric or oligomeric materials derived from this compound could lead to the development of more effective and environmentally safer alternatives.

Synthesis of Diaryl Ethers: The diaryl ether motif is present in many natural products and advanced materials. acs.org Derivatives of this compound could be used in the synthesis of novel diaryl ethers with specific functional properties.

Q & A

Q. Critical Parameters :

Contradictions : suggests ring bromination as a primary method, while emphasizes allyl bromide coupling. Researchers must verify precursor compatibility.

Advanced Question: How can structural ambiguities in this compound derivatives be resolved using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Analysis :

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving positional disorders in halogenated aromatic systems. For example, thermal ellipsoid analysis distinguishes Br/Cl occupancy .

Data Conflict : reports slight shifts in allyl-coupled derivatives, necessitating comparative databases (e.g., PubChem) for validation.

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation :

- Storage : Store at 2–8°C in amber glass to prevent photodegradation. Incompatible with strong oxidizers (e.g., peroxides) .

Contradictions : lists H318 (eye damage) as a primary risk, while emphasizes environmental hazards (H411). Researchers must prioritize both.

Advanced Question: How can computational modeling optimize catalytic applications of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts reactivity in Suzuki-Miyaura couplings by calculating bond dissociation energies (BDEs) for C–Br vs. C–Cl bonds. The lower BDE of C–Br (~65 kcal/mol) favors transmetalation with Pd catalysts .

- Molecular Docking : Simulates interactions with catalytic sites (e.g., Pd(0) centers) to design ligands that reduce steric hindrance in bulky derivatives .

Experimental Validation : Compare computed activation energies with kinetic data from GC-MS or HPLC .

Advanced Question: What strategies address contradictions in reported melting points and solubility data for halogenated derivatives?

Methodological Answer:

-

Purification Techniques :

-

Analytical Cross-Check :

Technique Parameter Resolution DSC Melting point Confirms polymorphic transitions HPLC Purity >98% Identifies co-eluting impurities

Conflict Note : and report varying mp ranges; DSC thermograms clarify phase behaviors.

Advanced Question: How does steric and electronic modulation of this compound influence its role in supramolecular chemistry?

Methodological Answer:

- Steric Effects : The bromomethyl group enhances π-stacking in host-guest systems (e.g., cyclodextrins), validated by NMR titration (Job’s plot) .

- Electronic Effects : Electron-withdrawing Cl/Br groups increase electrophilicity, enabling halogen bonding with Lewis bases (e.g., pyridines). IR spectroscopy (C–Br stretch at 550–600 cm⁻¹) confirms bond polarization .

Design Implications : Modify para-substituents to tune binding constants (Kₐ) in crystal engineering .

Basic Question: What analytical workflows validate the environmental stability of this compound in aqueous systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products